2-(Aminomethyl)-4-fluorophenol hydrochloride
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Overview
Description
2-(Aminomethyl)-4-fluorophenol hydrochloride is an organic compound that features a phenol group substituted with an aminomethyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-fluorophenol hydrochloride typically involves the introduction of an aminomethyl group to a fluorophenol precursor. One common method is through the Mannich reaction, where a phenol, formaldehyde, and a primary or secondary amine react under acidic conditions to form the aminomethylated product. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4-fluorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.
Scientific Research Applications
2-(Aminomethyl)-4-fluorophenol hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An alkanolamine with similar aminomethyl functionality.
2-Aminoethyl methacrylate hydrochloride: A methacrylic monomer used in polymer synthesis.
Substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids: Compounds with antiviral properties.
Uniqueness
2-(Aminomethyl)-4-fluorophenol hydrochloride is unique due to the presence of both an aminomethyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-(Aminomethyl)-4-fluorophenol hydrochloride is an organic compound with significant biological activity, primarily due to its unique structural features that facilitate interaction with various biological targets. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C7H9ClFNO, with a molecular weight of approximately 177.61 g/mol. The compound features a phenolic group with an aminomethyl substituent and a fluorine atom at the para position relative to the hydroxyl group. This configuration allows for enhanced hydrogen bonding and electrostatic interactions with enzymes and receptors, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The aminomethyl group enables the compound to form hydrogen bonds with active sites on enzymes, potentially modulating their activity.
- Binding Affinity : The presence of fluorine enhances the compound's stability and binding affinity to biological targets, which is critical for its effectiveness in biochemical assays.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific IC50 values need further exploration.
Case Studies and Experimental Data
Recent studies have investigated the interactions of this compound with various biological targets. For instance, its binding affinity and potential anticancer properties have been highlighted in comparative analyses with similar compounds.
These findings indicate that while the specific IC50 values for this compound are yet to be determined, its structural analogs demonstrate promising anticancer activities.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-4-fluorophenol | Amino group at ortho position | Lacks aminomethyl substituent |
4-(Aminomethyl)-2-fluorophenol | Amino group at para position | Different positioning of amino and fluorine groups |
3-(Aminomethyl)-4-fluorophenol | Amino group at meta position | Variation in amino group positioning |
The combination of both the aminomethyl and fluorine substituents at specific positions on the aromatic ring enhances its reactivity and biological activity compared to similar compounds.
Applications in Medicinal Chemistry
The potential applications of this compound in medicinal chemistry are noteworthy:
- Anticancer Agent : Given its structural properties and preliminary findings regarding cytotoxicity, it may serve as a lead compound in developing new anticancer therapies.
- Enzyme Modulator : Its ability to interact with enzymes suggests potential use in designing inhibitors or activators for specific biochemical pathways.
- Research Tool : The compound can be utilized in biochemical assays to study enzyme kinetics and receptor interactions due to its unique binding characteristics.
Properties
IUPAC Name |
2-(aminomethyl)-4-fluorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-6-1-2-7(10)5(3-6)4-9;/h1-3,10H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRLEPBMTTXBSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158791-48-0 |
Source
|
Record name | 2-(aminomethyl)-4-fluorophenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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